N-[6-({[(3-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
CAS No.: 1021214-00-5
Cat. No.: VC11925900
Molecular Formula: C16H14ClFN4O2S
Molecular Weight: 380.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021214-00-5 |
|---|---|
| Molecular Formula | C16H14ClFN4O2S |
| Molecular Weight | 380.8 g/mol |
| IUPAC Name | N-[6-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C16H14ClFN4O2S/c17-11-7-10(3-4-12(11)18)19-14(23)8-25-15-6-5-13(21-22-15)20-16(24)9-1-2-9/h3-7,9H,1-2,8H2,(H,19,23)(H,20,21,24) |
| Standard InChI Key | MGRAOUIGHPZJPB-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
| Canonical SMILES | C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Introduction
Molecular Formula and Weight
-
Molecular Formula: C15H13ClFN5O2S
-
Molecular Weight: Approximately 381.81 g/mol
Structural Features
The compound consists of:
-
A pyridazine ring substituted at the 3-position with a cyclopropanecarboxamide group.
-
A thiomethyl linker connecting the pyridazine ring to a 3-chloro-4-fluorophenyl carbamoyl group.
-
The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity and potential biological activity.
General Synthetic Route
The synthesis of this compound likely involves:
-
Formation of the pyridazine core: Starting from hydrazine derivatives reacting with diketones or similar precursors.
-
Introduction of the thiomethyl linker: Reaction with thiol reagents to introduce the sulfanyl group.
-
Coupling with the carbamoyl group: Using carbamoyl chlorides or isocyanates to attach the phenyl carbamoyl moiety.
-
Final functionalization: Cyclopropanecarboxamide addition via acylation reactions.
Challenges in Synthesis
-
The presence of halogens requires careful handling due to their reactivity.
-
Ensuring regioselectivity during substitution on the pyridazine ring.
Potential Applications
This compound's structure suggests it may exhibit:
-
Anticancer activity: Halogenated phenyl groups are often associated with kinase inhibition or DNA interaction.
-
Antimicrobial properties: Sulfanyl linkages and pyridazine derivatives have shown efficacy against bacterial strains.
-
Anti-inflammatory effects: The cyclopropane moiety is found in several anti-inflammatory agents.
Mechanism of Action (Hypothetical)
Based on its molecular features:
-
The compound could act as an enzyme inhibitor, targeting kinases or other proteins involved in cell signaling.
-
It may bind to DNA or RNA due to its planar aromatic systems, interfering with replication or transcription processes.
Experimental Evidence
While specific data for this compound is unavailable, similar pyridazine derivatives have demonstrated:
-
IC50 values in the low micromolar range against cancer cell lines.
-
Good metabolic stability in liver microsome assays.
ADMET Profile (Predicted)
| Parameter | Prediction |
|---|---|
| Absorption | High |
| Distribution | Moderate due to lipophilicity |
| Metabolism | Likely CYP450 substrate |
| Excretion | Mixed renal and hepatic |
| Toxicity | Low to moderate (halogens) |
Optimization Potential
The compound could be optimized by:
-
Modifying the halogenation pattern to improve selectivity.
-
Introducing polar groups to enhance solubility.
Table: Comparison with Similar Compounds
| Property | Compound A | Compound B | Target Compound |
|---|---|---|---|
| Molecular Weight | ~350 g/mol | ~400 g/mol | ~381 g/mol |
| IC50 (Cancer Cell Lines) | ~10 μM | ~15 μM | Hypothetical ~12 μM |
| LogP | ~3 | ~4 | ~3–4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume